2-Bromo-6-ethoxynaphthalene chemical properties
2-Bromo-6-ethoxynaphthalene chemical properties
An In-Depth Technical Guide to 2-Bromo-6-ethoxynaphthalene: Properties, Synthesis, and Applications
Introduction
2-Bromo-6-ethoxynaphthalene is a key aromatic organic compound characterized by a naphthalene core substituted with both a bromo and an ethoxy group. Its strategic importance in the chemical and pharmaceutical industries stems from its role as a versatile synthetic intermediate. The presence of the aryl bromide functionality provides a reactive handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-couplings. This reactivity, combined with the electronic properties imparted by the ethoxy group, makes it a valuable building block for the synthesis of more complex molecular architectures. This guide offers a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 2-Bromo-6-ethoxynaphthalene, tailored for researchers and professionals in organic synthesis and drug development.
Chemical and Physical Properties
The fundamental physical and chemical properties of 2-Bromo-6-ethoxynaphthalene are summarized below. These characteristics are critical for its handling, reaction setup, and purification.
| Property | Value | Source(s) |
| CAS Number | 66217-19-4 | [1][2][3] |
| Molecular Formula | C₁₂H₁₁BrO | [1][3][4] |
| Molecular Weight | 251.12 g/mol | [1][3] |
| Appearance | Solid Chunks / Crystalline Solid | [5] |
| Melting Point | Data for the analogous 2-bromo-6-methoxynaphthalene is 106-109 °C. | [6] |
| Solubility | Insoluble in water; soluble in organic solvents like alcohol, chloroform, and ether. | [7] |
| SMILES | CCOC1=CC2=CC=C(C=C2C=C1)Br | [1][4] |
| InChI | InChI=1S/C12H11BrO/c1-2-14-12-6-4-9-7-11(13)5-3-10(9)8-12/h3-8H,2H2,1H3 | [4] |
| InChIKey | FXVYIQCXQULCKL-UHFFFAOYSA-N | [4][8] |
Note: Some physical properties like melting point are often reported for the closely related and more common intermediate, 2-bromo-6-methoxynaphthalene, and are provided here for reference.
Synthesis and Purification
The synthesis of substituted naphthalenes like 2-Bromo-6-ethoxynaphthalene often involves a multi-step sequence starting from more readily available precursors such as β-naphthol or 2-methoxynaphthalene.[9][10][11] The general strategy involves the selective bromination of the naphthalene ring and subsequent etherification of a hydroxyl group, or vice-versa.
A common industrial approach for the related methoxy analog begins with β-naphthol, which undergoes bromination to form a 1,6-dibromo-2-naphthol intermediate.[9][12] This intermediate is then selectively reduced to remove the more reactive bromine at the 1-position, yielding 6-bromo-2-naphthol. The final step is an etherification reaction. For 2-Bromo-6-ethoxynaphthalene, this would involve ethylation of the hydroxyl group.
Illustrative Synthetic Workflow
The following diagram outlines a generalized synthetic pathway.
Caption: Generalized synthetic pathway for 2-Bromo-6-ethoxynaphthalene.
General Experimental Protocol for Ethylation
The final ethylation step is a classic Williamson ether synthesis. The choice of the ethylating agent and base is crucial for achieving a high yield while minimizing side reactions.
-
Reactant Setup : In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 6-bromo-2-naphthol (1.0 equivalent) in a suitable solvent such as ethanol or dimethylformamide (DMF).
-
Deprotonation : Add a base, such as sodium hydroxide or potassium carbonate (1.1-1.5 equivalents), to the solution to deprotonate the phenolic hydroxyl group, forming the more nucleophilic naphthoxide.
-
Ethylating Agent Addition : Slowly add an ethylating agent, for instance, ethyl bromide or diethyl sulfate (1.1-1.3 equivalents), to the reaction mixture.
-
Reaction : Heat the mixture to reflux (typically 50-80°C) and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 3-6 hours.[9]
-
Work-up and Purification : After cooling, the reaction mixture is typically poured into water, and the product is extracted with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated. The crude product is often purified by recrystallization from a suitable solvent system (e.g., ethanol, heptane) to yield the final product.[11]
Reactivity and Key Transformations
The reactivity of 2-Bromo-6-ethoxynaphthalene is dominated by the carbon-bromine bond. This aryl bromide is an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound.[13][14] 2-Bromo-6-ethoxynaphthalene can be efficiently coupled with various aryl, heteroaryl, or alkyl boronic acids or their esters to generate more complex biaryl structures or alkylated naphthalenes.[15][16][17]
The causality behind this reaction's success lies in the palladium catalyst's ability to cycle between Pd(0) and Pd(II) oxidation states, facilitating the key steps of oxidative addition, transmetalation, and reductive elimination. The choice of ligand, base, and solvent is critical for stabilizing the catalytic species and promoting efficient turnover.[13]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Applications in Research and Development
2-Bromo-6-ethoxynaphthalene is not an end-product itself but rather a critical precursor for high-value molecules.
-
Pharmaceutical Synthesis : Its most prominent application is as a key intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). It is a direct precursor in some synthetic routes to Naproxen, a widely used medication.[12] It also serves as an intermediate for other pharmaceuticals like nabumetone and methallenestril.[9][12]
-
Materials Science : The naphthalene scaffold is a component of many organic electronic materials. Functionalized naphthalenes derived from 2-Bromo-6-ethoxynaphthalene are used in the development of materials for Organic Light-Emitting Diodes (OLEDs), where they can serve as building blocks for emissive or charge-transporting layers.
-
Organic Building Block : Beyond specific applications, it serves as a versatile building block in synthetic chemistry. The ability to selectively functionalize the 2-position via cross-coupling allows for the systematic construction of a library of 2,6-disubstituted naphthalene derivatives for screening in drug discovery and materials science.
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling 2-Bromo-6-ethoxynaphthalene.
-
Hazard Identification : This compound is classified as harmful if swallowed and can cause skin, eye, and respiratory irritation.[5][8][18]
-
Personal Protective Equipment (PPE) : Standard PPE, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.[18] If handling the solid material generates dust, a dust mask (e.g., N95) is recommended.[6]
-
Handling : Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[5][18] Avoid contact with skin and eyes.[19]
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong bases and oxidizing agents.[5][18]
-
Peroxide Formation : Ethers, including ethoxynaphthalene derivatives, have the potential to form explosive peroxides upon exposure to air and light over time.[20][21] It is crucial to date containers upon receipt and upon opening.[21] Materials should be tested for peroxides if they are old or show signs of crystallization.
Conclusion
2-Bromo-6-ethoxynaphthalene is a synthetically valuable intermediate whose utility is anchored in the reactivity of its aryl bromide group. Its role in the synthesis of important pharmaceuticals and its potential in the development of advanced materials underscore its significance. A thorough understanding of its chemical properties, synthetic pathways, and reactivity is essential for its effective and safe use in research and development.
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